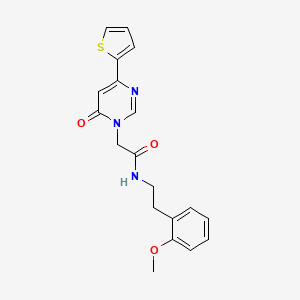

N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Descripción

This compound features a pyrimidinone core substituted at position 4 with a thiophen-2-yl group and at position 1 with an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxyphenethyl group. The methoxy group enhances solubility via polar interactions, while the thiophene and pyrimidinone backbone may contribute to target binding, particularly in enzyme inhibition (e.g., kinase or protease targets) .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)8-9-20-18(23)12-22-13-21-15(11-19(22)24)17-7-4-10-26-17/h2-7,10-11,13H,8-9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJMOEHJHHKYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-methoxyphenethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic compound with the molecular formula and a molecular weight of 369.44 g/mol. This compound is notable for its potential biological activities, particularly in pharmacological applications. The structure features a pyrimidine ring, which is significant in medicinal chemistry due to its role in various biological interactions.

The biological activity of this compound can be attributed to its interactions with specific biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that this compound may exhibit:

- Antitumor Activity : The compound's structural similarity to known topoisomerase inhibitors suggests potential efficacy against cancer cells by disrupting DNA replication and transcription.

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, it may also interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

Research Findings

Recent studies have explored the compound's pharmacological properties. For instance, a study conducted on various derivatives of pyrimidine compounds indicated that modifications to the thiophene and methoxyphenethyl groups could enhance biological activity, particularly in inhibiting specific kinases involved in cancer progression .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutic agents .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups. These findings support the compound's potential as an effective anticancer agent .

Comparative Analysis

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 10 | Topoisomerase II | Cytotoxicity in cancer cells |

| Abemaciclib | 5 | CDK4/6 | Inhibition of cell cycle |

| Olaparib | 15 | PARP | DNA repair inhibition |

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes that include:

- Formation of the Pyrimidine Core : Utilizing starting materials that undergo cyclization reactions.

- Introduction of Functional Groups : Subsequent steps involve attaching the methoxyphenethyl and thiophene groups through nucleophilic substitutions.

These synthetic pathways allow for the creation of a library of derivatives, which can be screened for enhanced biological activity .

Comparación Con Compuestos Similares

Substituent Variations on the Acetamide Nitrogen

The nature of the substituent on the acetamide nitrogen significantly influences physicochemical and biological properties. Key examples include:

Key Findings :

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and hydrogen-bonding capacity (e.g., 2-methoxyphenethyl in the target compound vs. 4-methoxyphenylthiazole in ).

- Heterocyclic Substituents (e.g., Benzothiazole, Pyridine) : Influence binding affinity through aromatic stacking or polar interactions. For example, the pyridine in may enhance interaction with charged residues in enzyme active sites.

Variations in the Pyrimidinone Core

Modifications to the pyrimidinone ring alter electronic properties and steric effects:

- Thiophen-2-yl vs. Chlorophenyl/Flurophenyl : The thiophene in the target compound offers a balance of hydrophobicity and π-electron richness, whereas chlorophenyl groups (e.g., in ) increase lipophilicity (logP) but may reduce solubility.

- Thioether vs. Oxygen Linkage: Compounds with a sulfur atom (e.g., 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-benzyl-acetamide ) exhibit different metabolic stability compared to oxygen-linked analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.